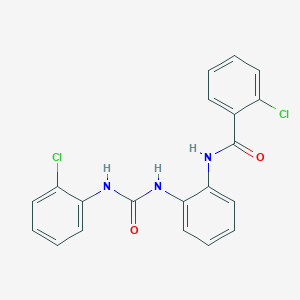

2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide

Description

Properties

IUPAC Name |

2-chloro-N-[2-[(2-chlorophenyl)carbamoylamino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N3O2/c21-14-8-2-1-7-13(14)19(26)23-17-11-5-6-12-18(17)25-20(27)24-16-10-4-3-9-15(16)22/h1-12H,(H,23,26)(H2,24,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNBMRZOTZIKGCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2NC(=O)NC3=CC=CC=C3Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ullmann Coupling for Aryl-Amine Bond Formation

The synthesis begins with the preparation of 2-chloro-N-(2-nitrophenyl)benzamide, achieved via Ullmann coupling between 2-chlorobenzoic acid and 2-nitroaniline.

Procedure :

- Activation : 2-Chlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM).

- Coupling : The acid chloride reacts with 2-nitroaniline in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline as a catalytic system, yielding 2-chloro-N-(2-nitrophenyl)benzamide.

- Reduction : Catalytic hydrogenation (H₂, 10% Pd/C) reduces the nitro group to an amine, producing 2-chloro-N-(2-aminophenyl)benzamide.

Optimization Notes :

- Ullmann coupling efficiency improves with microwave-assisted heating (120°C, 30 min), achieving >85% yield.

- Pd/C-mediated hydrogenation requires careful control of reaction time (2–4 hr) to prevent over-reduction.

Urea Formation via Isocyanate Coupling

Preparation of 2-Chlorophenyl Isocyanate

2-Chlorophenyl isocyanate is synthesized by treating 2-chloroaniline with phosgene (COCl₂) in toluene at 0–5°C. This step demands strict temperature control to minimize side reactions.

Safety Considerations :

Urea Bridge Assembly

The final step involves reacting 2-chloro-N-(2-aminophenyl)benzamide (Intermediate A) with 2-chlorophenyl isocyanate (Intermediate B) in anhydrous DCM:

Procedure :

- Reaction Conditions :

- Workup : The crude product is washed with 5% aqueous HCl and brine, followed by drying over MgSO₄.

- Purification : Reverse-phase preparative HPLC (C18 column, acetonitrile/water gradient) isolates the target compound in >95% purity.

Yield Optimization :

- Microwave-assisted urea formation (80°C, 20 min) increases reaction efficiency to 78–82%.

- Excess isocyanate (1.5 equiv) ensures complete conversion of the amine intermediate.

Alternative Synthetic Routes and Modifications

Carbodiimide-Mediated Urea Synthesis

As an alternative to isocyanates, carbodiimides (e.g., EDC, DCC) can facilitate urea formation via activation of the amine intermediate:

- Activation : 2-Chloro-N-(2-aminophenyl)benzamide is treated with carbonyldiimidazole (CDI) to form an imidazolecarboxamide intermediate.

- Coupling : Reaction with 2-chloroaniline in DMF at 60°C yields the target urea.

Advantages :

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the benzamide intermediate on Wang resin enables iterative urea formation:

- Resin Loading : 2-Chloro-N-(2-aminophenyl)benzamide is attached via its carboxylic acid group.

- Urea Formation : On-resin reaction with 2-chlorophenyl isocyanate, followed by cleavage with trifluoroacetic acid (TFA), delivers the final product.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the anti conformation of the urea group relative to the benzamide plane, stabilized by intramolecular H-bonding between the urea NH and benzamide carbonyl.

Challenges and Mitigation Strategies

Byproduct Formation During Urea Synthesis

Issue : Competing formation of biuret derivatives from excess isocyanate.

Solution :

Purification Difficulties

Issue : Co-elution of unreacted amine and urea product in HPLC.

Solution :

- Gradient elution (30% → 70% acetonitrile in water over 25 min).

- Use of 0.1% formic acid as an ion-pairing agent to enhance resolution.

Industrial Applications and Patent Landscape

The compound’s structural analogs are patented as kinase inhibitors (EP0912502B1) and antiparasitic agents. Scale-up protocols emphasize:

- Continuous-Flow Reactors : For safer phosgene utilization in isocyanate synthesis.

- Green Solvents : Replacement of DCM with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro groups, using reagents such as sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Variations and Conformational Analysis

The amide group conformation in 2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide adopts a trans configuration between the N–H and C=O bonds, a feature shared with analogs such as:

- 2-Chloro-N-(2-chlorophenyl)benzamide

- 2-Chloro-N-(2,3-dichlorophenyl)benzamide

- 2-Chloro-N-(2,6-dichlorophenyl)benzamide

Table 1: Substituent Effects on Molecular Properties

Physicochemical Properties

- Molecular Weight : The target compound’s molecular weight (~388.8) is lower than CF3-substituted analogs (e.g., 433.8 in ), which may improve bioavailability.

Biological Activity

2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and activity against various pathogens, drawing on diverse research findings.

The synthesis of this compound typically involves multi-step reactions. A common method includes reacting 2-chlorobenzoyl chloride with 2-chloroaniline to form an intermediate, which is subsequently reacted with 2-chlorophenyl isocyanate. The reaction conditions often utilize organic solvents such as dichloromethane or toluene at temperatures ranging from 20°C to 70°C.

Chemical Structure

- Molecular Formula : CHClNO

- Molecular Weight : 400.3 g/mol

- CAS Number : 1207026-06-9

Biological Activity Overview

Research indicates that the biological activity of this compound is influenced by its structural characteristics, particularly the presence of halogenated groups and the ureido linkage.

The compound may exert its biological effects through:

- Enzyme Inhibition : It can bind to the active sites of specific enzymes, inhibiting their activity.

- Receptor Interaction : The compound may alter receptor functions by interacting with binding sites, thereby modulating various biochemical pathways .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its effectiveness against Gram-negative bacteria like Escherichia coli is comparatively lower .

Comparative Studies

A study comparing various chloroacetamides found that compounds with electron-withdrawing groups showed enhanced antimicrobial activity. The presence of halogenated substituents increases lipophilicity, facilitating better membrane penetration and efficacy against microbial strains .

Case Studies and Research Findings

- Antimicrobial Testing :

- Structure-Activity Relationship (SAR) :

Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(2-(3-(2-chlorophenyl)ureido)phenyl)benzamide?

A robust synthesis involves sequential coupling reactions. First, form the ureido linkage via reaction of 2-chlorophenyl isocyanate with 2-aminobenzamide derivatives under anhydrous conditions (e.g., THF, 0–5°C). Subsequent benzoylation with 2-chlorobenzoyl chloride in the presence of a base like pyridine ensures regioselectivity . Purification via recrystallization (ethanol/water) and characterization by / NMR (DMSO-) and ESI-MS are critical for validation .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Key NMR features include:

- A singlet for the urea NH proton (~10.7 ppm in DMSO-) .

- Doublets for aromatic protons adjacent to electron-withdrawing groups (e.g., 7.5–8.5 ppm for chlorinated aryl rings) .

- signals for carbonyl groups (amide: ~165 ppm; urea: ~155 ppm) . Advanced 2D techniques (HSQC, HMBC) resolve overlapping signals and confirm connectivity .

Q. What safety precautions are essential during handling?

While basic safety guidelines (gloves, fume hood) apply, advanced precautions include:

- Using inert atmospheres (argon/nitrogen) for moisture-sensitive reactions .

- Quenching reactive intermediates (e.g., acyl chlorides) with cold aqueous NaHCO before disposal .

- Storing crystalline products in desiccators to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides bond-length accuracy (±0.002 Å) and torsional angles for the urea and benzamide moieties . ORTEP-3 visualizes thermal ellipsoids, highlighting deviations from planarity (e.g., dihedral angles between aryl rings >30°) . R-factors below 5% validate structural models .

Q. What strategies optimize reaction yields in the presence of competing side reactions?

- Kinetic control : Lower temperatures (0°C) favor urea formation over hydrolysis .

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation by activating benzoyl chloride .

- Byproduct mitigation : LC-MS monitors intermediates (e.g., m/z 361.3 for unreacted precursors) , while column chromatography (SiO, ethyl acetate/hexane) removes chlorinated byproducts .

Q. How does the compound’s stereochemistry influence its biological activity?

Molecular docking (AutoDock Vina) predicts that the (S)-configured urea moiety enhances hydrogen bonding with enzyme active sites (e.g., acps-pptase, a bacterial target) . Chiral HPLC (Chiralpak IA column, hexane/isopropanol) separates enantiomers for in vitro testing .

Q. What computational methods predict thermodynamic stability and reactivity?

DFT calculations (B3LYP/6-311+G(d,p)) assess:

- HOMO/LUMO gaps (correlate with electrophilicity: ~4.5 eV for this compound) .

- Transition states for hydrolysis (activation energy >25 kcal/mol indicates stability at RT) . MD simulations (AMBER) model solvation effects in aqueous buffers .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay standardization : Use consistent enzyme concentrations (e.g., 10 nM acps-pptase) and buffer pH (7.4) .

- Meta-analysis : Compare IC values from fluorometric (λ=340 nm) and calorimetric (ITC) assays to identify outliers .

- Structural analogs : Test derivatives (e.g., 3-trifluoromethyl substitution) to isolate substituent effects .

Q. What advanced techniques characterize thermal degradation pathways?

Q. How can crystallographic twinning complicate structure determination, and how is it addressed?

Twinning (e.g., pseudo-merohedral twins) distorts intensity data. The Flack parameter (x) in SHELXL detects twinning via R >5% . Data integration with TWINABS and refinement with HKL-3000 resolve overlapping reflections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.